7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
“7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the oxadiazole ring and the ethoxyphenyl and fluorobenzyl substituents. Common reagents and conditions include:
Starting materials: 2-aminobenzamide, ethyl 3-ethoxybenzoate, and 2-fluorobenzyl bromide.
Reagents: Phosphorus oxychloride (POCl3), sodium azide (NaN3), and palladium catalysts.
Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), and specific solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid, KMnO4 in water.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenated solvents, catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities, making it a subject of interest in biological research.
Medicine
In medicine, compounds like “7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of “7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological target. Generally, quinazoline derivatives can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-anilinoquinazolines: Known for their kinase inhibitory activity.
2,4-diaminoquinazolines: Used as antifolate agents.
Quinazoline-2,4-diones: Studied for their potential as anticonvulsants and anti-inflammatory agents.
Uniqueness
“7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” is unique due to the presence of the oxadiazole ring and the specific substituents, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.
Properties
CAS No. |
1207028-11-2 |
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Molecular Formula |
C25H19FN4O4 |
Molecular Weight |
458.449 |
IUPAC Name |
7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O4/c1-2-33-18-8-5-7-15(12-18)22-28-23(34-29-22)16-10-11-19-21(13-16)27-25(32)30(24(19)31)14-17-6-3-4-9-20(17)26/h3-13H,2,14H2,1H3,(H,27,32) |
InChI Key |
WVBDHHUPXFZHPP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
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